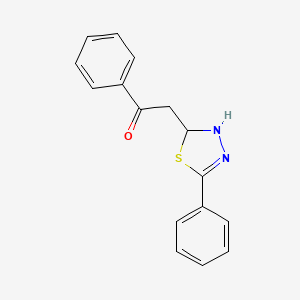
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or completely reduce it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE can be compared with other thiadiazole derivatives, such as:
2-Phenyl-1,3,4-thiadiazole: Lacks the ethanone moiety, resulting in different chemical and biological properties.
5-Phenyl-2,3-dihydro-1,3,4-thiadiazole: Similar structure but without the phenyl group on the ethanone moiety.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
88222-80-4 |
|---|---|
Formule moléculaire |
C16H14N2OS |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-phenyl-2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)ethanone |
InChI |
InChI=1S/C16H14N2OS/c19-14(12-7-3-1-4-8-12)11-15-17-18-16(20-15)13-9-5-2-6-10-13/h1-10,15,17H,11H2 |
Clé InChI |
ZXBXQXIFPAOZTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















